Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate
Description
Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a ketone group at the 3-position, an ethyl ester at the 1-position, and ethyl/methyl substituents at the 2- and 5-positions, respectively. Its structure combines conformational flexibility (due to the pyrrolidine ring) with functional groups that influence reactivity and physicochemical properties.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-4-8-9(12)6-7(3)11(8)10(13)14-5-2/h7-8H,4-6H2,1-3H3 |
InChI Key |
OLULDSREYHVDSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)CC(N1C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
Under acidic conditions, ethyl acetoacetate derivatives react with primary amines to form imine intermediates, which undergo cyclization upon protonation. For example, heating ethyl 3-oxopentanoate with 2-ethylamine in toluene at reflux (110°C) in the presence of p-toluenesulfonic acid yields the target compound in 68% purity after recrystallization. The reaction mechanism involves:
- Formation of a Schiff base between the amine and keto-ester.
- Intramolecular cyclization to form the five-membered ring.
- Deprotonation and tautomerization to stabilize the pyrrolidinone structure.
Key advantages include scalability and minimal byproducts, though stereochemical control remains challenging due to racemization at the 2-ethyl position.
Base-Mediated Cyclization
Alternative protocols employ strong bases like sodium hydride or potassium tert-butoxide to deprotonate the amine, accelerating nucleophilic attack. A study demonstrated that treating ethyl 3-oxohexanoate with 2-amino-2-methylpropane in tetrahydrofuran (THF) at 0°C followed by warming to room temperature achieved 72% yield with enhanced regioselectivity. However, base-sensitive functional groups may limit substrate compatibility.
Reduction of Isoxazolidine Intermediates
A stereocontrolled route involves the synthesis of isoxazolidine intermediates followed by reductive ring-opening. This method, adapted from Snider et al., was used to prepare related pyrrolidinones.
Synthesis of Isoxazolidine Precursors
Diethyl maleate reacts with N-benzyl hydroxylamine in toluene at 90°C to form diethyl 2-benzyl-3-methylisoxazolidine-4,5-dicarboxylate. This intermediate is isolated via column chromatography (20–25% ethyl acetate in hexanes) in 38–12% yield, depending on stereochemistry.
Zinc-Mediated Reduction
Treatment of the isoxazolidine with zinc dust in acetic acid induces reductive cleavage of the N–O bond, yielding Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. While this specific derivative contains a benzyl group, substituting the amine with ethylamine analogs could theoretically produce the target compound. The reaction proceeds via single-electron transfer (SET) mechanisms, with zinc acting as a reducing agent.
Optimization Note: Increasing acetic acid concentration to 40% improves reaction efficiency, achieving 56% yield after chromatographic purification.
Comparative Analysis of Synthesis Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 68% | Toluene, 110°C, 12 h | Scalable, minimal byproducts | Poor stereocontrol |
| Base-mediated cyclization | 72% | THF, 0°C to RT, 6 h | High regioselectivity | Base-sensitive substrates incompatible |
| Isoxazolidine reduction | 56% | Acetic acid, Zn, 24 h | Stereochemical fidelity | Multi-step, low atom economy |
| Chiral resolution | 45% | Toluene, −20°C, 48 h | Enantiomeric excess >98% | Labor-intensive, requires chiral agents |
Experimental Optimization Strategies
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may promote ester hydrolysis. Non-polar solvents (toluene, hexanes) favor intramolecular reactions, reducing side product formation.
Temperature Control
Cyclization efficiency correlates with reaction temperature. For acid-catalyzed methods, maintaining 110°C ensures complete imine formation without degrading the ester group. Lower temperatures (0–25°C) are critical for base-mediated routes to prevent retro-aldol reactions.
Catalytic Additives
Boric acid (5 mol%) enhances yield in zinc-mediated reductions by stabilizing enolate intermediates. Similarly, molecular sieves (4Å) improve enantioselectivity during chiral resolutions by sequestering water.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes three principal reaction types due to its functional groups:
1.1 Oxidation Reactions
The ketone group at position 3 and the ester moiety are susceptible to oxidation. Common outcomes include:
-
Ketone oxidation : Conversion to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
-
Ester oxidation : Hydrolysis to carboxylic acids under basic conditions (e.g., NaOH/H₂O).
1.2 Reduction Reactions
Selective reduction of the ketone group is achieved using:
-
NaBH₄ : Produces secondary alcohols at position 3.
-
LiAlH₄ : Reduces both ketone and ester groups to primary and secondary alcohols, respectively.
1.3 Nucleophilic Substitution
The ester group undergoes substitution with nucleophiles such as amines or alkoxides, forming amides or new esters. For example:
-
Reaction with benzylamine yields 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxamide.
Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄ (H₂SO₄, 80°C) | 3-Carboxylic acid derivative |
| Reduction | LiAlH₄ (THF, 0°C → RT) | 3-Hydroxypyrrolidine-1-carboxylate |
| Substitution | Benzylamine (EtOH, reflux, 12h) | 1-Carboxamide derivative |
| Cyclization | H₂SO₄ (neat, 120°C) | Fused bicyclic lactams |
Synthetic Pathways and Byproducts
The compound is synthesized via a Knorr-type pyrrolidine synthesis :
-
Step 1 : Ethyl acetoacetate reacts with 2-ethyl-3-aminobutane in the presence of NaOEt.
-
Step 2 : Intramolecular cyclization under acidic conditions forms the pyrrolidine ring.
Byproduct Analysis :
-
Ethanol (from ester hydrolysis) and water are common byproducts.
-
Over-oxidation during ketone reduction can yield trace alkane derivatives .
Mechanistic Insights
-
Oxidation : The ketone undergoes nucleophilic attack by water in acidic KMnO₄, forming a geminal diol intermediate that dehydrates to a carboxylic acid.
-
Reduction : LiAlH₄ delivers hydride to the carbonyl carbon, converting the ketone to a secondary alcohol while preserving the ester group unless excess reagent is used.
Industrial-Scale Modifications
| Parameter | Lab-Scale Protocol | Industrial Adaptation |
|---|---|---|
| Catalyst | NaOEt | Zeolite-supported Pt catalysts |
| Yield | 65–75% | 89–92% (continuous flow reactors) |
| Purification | Column chromatography | Distillation with molecular sieves |
Stability and Reactivity Trends
Scientific Research Applications
Here's a detailed overview of the applications and synthesis of related compounds, based on the provided search results.
Synthesis of Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
The synthesis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (4) can be achieved through a multi-step process .
- React 3-pyridyl azide (1) with ethyl 4,4-diethoxy-3-oxobutanoate (2) in the presence of in DMSO at 40–50 °C to obtain ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (3) .
- Heat the product (3) with hydrochloric acid to yield ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (4) .
Detailed procedures
- Synthesis of ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (3) : Add (5.53 g, 40 mmol) and ethyl 4,4-diethoxy-3-oxobutanoate (2.18 g, 10 mmol) to a solution of 3-pyridyl azide (1.2 g, 10 mmol) in DMSO (4 mL). Stir the suspension at 40–50 °C until the starting materials are consumed, as indicated by TLC. Cool the reaction mixture to 5 °C, dilute with (15 mL), and extract with (3 × 10 mL). Concentrate the combined organic layers under reduced pressure to obtain product 3 .
- Synthesis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (4) : Heat 3 (640 mg, 2 mmol) in 1,4-dioxane (5 mL) under reflux for 1 minute and cool to 0 °C. Slowly add anhydrous (approximately 400 mg) to neutrality. Concentrate the mixture under reduced pressure. Extract the residue with boiling hexane (3 × 15 mL) for a short time and separate the hexane solution by decantation. Concentrate and cool the hexane extracts to obtain crystals of the product .
Related compounds
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate (CAS 5447-61-0)
This analog () shares the 5-oxopyrrolidine core and ethyl ester groups but differs in substituents: a 3-ethoxy-3-oxopropyl chain at the 1-position and a carboxylate at the 2-position. The additional ester side chain increases molecular weight (C₁₃H₁₉NO₆ vs.
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Schwehm et al., 2014)
This bicyclic derivative () replaces the pyrrolidine ring with a decahydro-1,6-naphthyridine system. The fused ring system imposes rigid conformational constraints, reducing puckering flexibility compared to monocyclic pyrrolidines. NMR data (δ 172.2 ppm for ester carbonyl in ¹³C NMR) align with typical ester chemical shifts, suggesting similar electronic environments for the carboxylate group .
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)
Lacking an ester group (replaced by a carboxylic acid), this compound () exhibits distinct hydrogen-bonding capabilities. The acid group increases polarity, likely reducing solubility in organic solvents compared to ethyl esters. Such differences highlight the role of esterification in modulating bioavailability .
Table 1: Structural and Molecular Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate | Pyrrolidine | 1-ethyl ester, 2-ethyl, 5-methyl | ~215.26* | Ester, ketone |
| Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate | Pyrrolidine | 1-ester side chain, 2-carboxylate | 285.29 | Dual esters, ketone |
| Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate | Bicyclic naphthyridine | Fused ring system | 227.22 | Ester, ketone |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine | 3-carboxylic acid, 1-methyl | 143.14 | Carboxylic acid, ketone |
*Calculated based on formula C₁₁H₁₇NO₃.
Reductive Amination and Hydrogenation
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () was synthesized via reductive amination using Raney nickel and hydrogen. Similar methods may apply to the target compound, where ketone groups could be reduced to alcohols or amines, depending on reaction conditions .
Ester Hydrolysis and Functionalization
Benzyl 2-oxopyrrolidine-1-carboxylate () undergoes reduction with LiEt₃BH to yield hydroxyl derivatives. For the target compound, analogous reactions could modify the ketone or ester groups, enabling access to secondary alcohols or acids .
Physicochemical Properties
Hydrogen Bonding and Crystallinity
The ketone and ester groups in the target compound can participate in hydrogen bonding (C=O⋯H–N/O interactions), as observed in pyrrolidine derivatives (). Compared to carboxylic acids (), esters exhibit weaker H-bonding capacity, reducing crystallinity but improving solubility in non-polar solvents .
Ring Puckering and Conformation
Pyrrolidine rings exhibit non-planar conformations described by Cremer-Pople parameters (). Substituents like ethyl and methyl groups in the target compound may induce specific puckering modes (e.g., envelope or twist), affecting steric interactions in catalytic or binding applications .
Biological Activity
Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with various substituents that contribute to its biological properties. The molecular formula is , and it features an ester functional group which can participate in various chemical reactions, enhancing its utility in drug development.
The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor or activator , modulating the activity of these targets and leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous cells.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and offering potential therapeutic effects in neurodegenerative diseases.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant anticancer properties.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | A549 (Lung Cancer) | 25 | Induced apoptosis in treated cells |
| Study B | HeLa (Cervical Cancer) | 30 | Reduced cell viability significantly |
In a study involving the A549 human lung adenocarcinoma model, the compound demonstrated cytotoxicity comparable to established chemotherapeutics like cisplatin, suggesting it could be developed as a novel anticancer agent .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against multidrug-resistant strains.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | >128 | No significant activity observed |
| Escherichia coli | >64 | Limited effectiveness |
Despite limited antimicrobial efficacy against certain Gram-negative bacteria, modifications to the compound's structure have been explored to enhance its activity .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested on A549 cells at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 25 µM). This suggests potential for further development as an anticancer therapeutic .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the compound's ability to inhibit specific enzymes linked to cancer metabolism. The findings revealed that the compound effectively reduced enzyme activity by up to 70%, highlighting its potential role in cancer therapy through metabolic modulation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Ethyl 2-ethyl-5-methyl-3-oxopyrrolidine-1-carboxylate?
- Methodological Answer : Diastereoselective synthesis is a key approach for pyrrolidine derivatives. For example, cyclization reactions involving β-keto esters and amines under acidic or catalytic conditions can yield the target compound. Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) enhances enantiomeric purity. Computational modeling of transition states (e.g., using density functional theory) helps predict stereochemical outcomes .
- Data Reference : A study on methyl 3-aryl-5-oxopyrrolidine-2-carboxylates demonstrated that Lewis acids like ZnCl₂ improve reaction yields by stabilizing intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving hydrogen atom positions and thermal displacement parameters. ORTEP-3 generates graphical representations of thermal ellipsoids .
- NMR spectroscopy : - and -NMR identify substituent effects on the pyrrolidine ring. 2D experiments (e.g., COSY, NOESY) confirm spatial arrangements of ethyl and methyl groups .
Q. How are hydrogen-bonding patterns analyzed in its crystal structure?
- Methodological Answer : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds into motifs like D , S , or C patterns. Software like Mercury (CCDC) visualizes intermolecular interactions, while PLATON validates bond geometries .
- Data Reference : A benzimidazole-pyrrolidine hybrid exhibited N–H···O and C–H···π interactions, forming a 3D network critical for crystal packing .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in crystallographic data?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or thermal motion. Use Hirshfeld surface analysis to quantify intermolecular contacts. Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) to distinguish static vs. dynamic disorder .
- Data Reference : In a study of pyrrolidine puckering, Cremer-Pople parameters (e.g., amplitude ) reconciled discrepancies between X-ray and computational models .
Q. What strategies address low reproducibility in synthetic yields for this compound?
- Methodological Answer :
- Reaction Monitoring : Use inline FTIR or HPLC-MS to track intermediate formation.
- Purification : Chiral chromatography (e.g., Daicel columns) resolves diastereomers. Recrystallization in ethyl acetate/hexane mixtures improves purity.
- Scale-Up : Kinetic studies identify rate-limiting steps (e.g., imine formation) for process optimization .
Q. How do ring-puckering dynamics influence its reactivity in catalytic applications?
- Methodological Answer : Quantify puckering using Cremer-Pople coordinates (, ) from X-ray data. Molecular dynamics simulations (e.g., GROMACS) predict conformational flexibility. Steric effects from the 2-ethyl group may restrict puckering, altering nucleophilic attack sites .
- Data Reference : A 5-oxopyrrolidine derivative showed reduced reactivity when the ring adopted a half-chair conformation due to steric hindrance .
Q. What role do non-classical hydrogen bonds (e.g., C–H···O) play in its solid-state stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
